

Mito-apocynin (C11): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Mito-apocynin (C11)

Cat. No.: B2580964

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Mito-apocynin (C11)**, a mitochondria-targeted antioxidant and inhibitor of NADPH oxidase (NOX). This document details its core properties, mechanism of action, relevant experimental protocols, and key signaling pathways, presented in a format tailored for research and development applications.

Core Properties and Quantitative Data

Mito-apocynin (C11) is a synthetic derivative of apocynin, modified with a triphenylphosphonium (TPP) cation attached via an eleven-carbon alkyl chain. This modification facilitates its accumulation within the mitochondria, enhancing its efficacy as a targeted antioxidant.

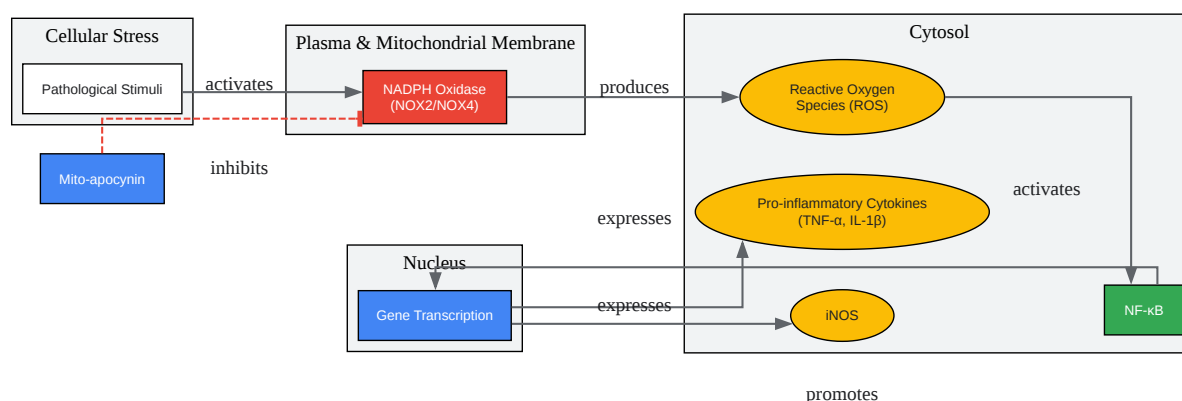
Property	Data
Molecular Weight	663.62 g/mol
Chemical Formula	C37H44BrO4P
CAS Number	1254044-38-6
Parent Compound IC50	Apocynin: 10 µM (for NADPH oxidase)
In Vivo Efficacy (Mice)	3-10 mg/kg (oral administration)

Mechanism of Action

Mito-apocynin exerts its therapeutic effects primarily through the inhibition of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS). By targeting this enzyme, particularly the NOX2 and NOX4 isoforms, within the mitochondria, Mito-apocynin effectively reduces oxidative stress and subsequent cellular damage. This mechanism is particularly relevant in the context of neurodegenerative diseases, where mitochondrial dysfunction and oxidative stress are key pathological features. The targeted delivery to mitochondria concentrates its action at a primary site of ROS production, potentially increasing its potency and reducing off-target effects compared to its parent compound, apocynin.

Signaling Pathways

Mito-apocynin has been shown to modulate key signaling pathways involved in neuroinflammation and cellular stress. By inhibiting NADPH oxidase, it prevents the activation of downstream inflammatory cascades. This includes the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1beta (IL-1 β), as well as the downregulation of inducible nitric oxide synthase (iNOS) expression. The following diagram illustrates the proposed signaling pathway.



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Caption: Proposed signaling pathway of Mito-apocynin's anti-inflammatory action.

Experimental Protocols

Synthesis of Mito-apocynin (C11)

Objective: To synthesize [11-(4-hydroxy-3-methoxybenzoyloxy)undecyl]triphenylphosphonium bromide.

Materials:

- Apocynin
- 11-bromoundecanol
- Triphenylphosphine
- Acetonitrile
- Dichloromethane
- Thionyl chloride
- Pyridine
- Silica gel for column chromatography

Procedure:

- Synthesis of (11-hydroxyundecyl)triphenylphosphonium bromide:
 - Dissolve 11-bromoundecanol and triphenylphosphine in acetonitrile.
 - Reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture and collect the precipitate by filtration.

- Wash the precipitate with cold acetonitrile and dry under vacuum.
- Synthesis of Acetylvanilloyl Chloride:
 - To a solution of acetylvanillic acid in dichloromethane, add thionyl chloride dropwise at 0°C.
 - Stir the reaction mixture at room temperature until the reaction is complete (monitored by the cessation of gas evolution).
 - Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acetylvanilloyl chloride.
- Esterification:
 - Dissolve (11-hydroxyundecyl)triphenylphosphonium bromide and pyridine in dichloromethane.
 - Add the crude acetylvanilloyl chloride dropwise to the solution at 0°C.
 - Allow the reaction to stir at room temperature overnight.
 - Wash the reaction mixture with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification and Deprotection:
 - Purify the crude product by silica gel column chromatography.
 - Deacetylate the purified intermediate by hydrolysis to yield the final product, **Mito-apocynin (C11)**.
 - Characterize the final product by NMR and mass spectrometry.

In Vivo Efficacy in a Parkinson's Disease Mouse Model

Objective: To assess the neuroprotective effects of **Mito-apocynin (C11)** in a mouse model of Parkinson's disease (e.g., MPTP or LRRK2 mutant models).

Animal Model:

- Male C57BL/6 mice or a transgenic Parkinson's disease model (e.g., LRRK2 G2019S).
- House animals under standard conditions with ad libitum access to food and water.

Experimental Groups:

- Vehicle control
- Disease model + Vehicle
- Disease model + Mito-apocynin (3 mg/kg)
- Disease model + Mito-apocynin (10 mg/kg)

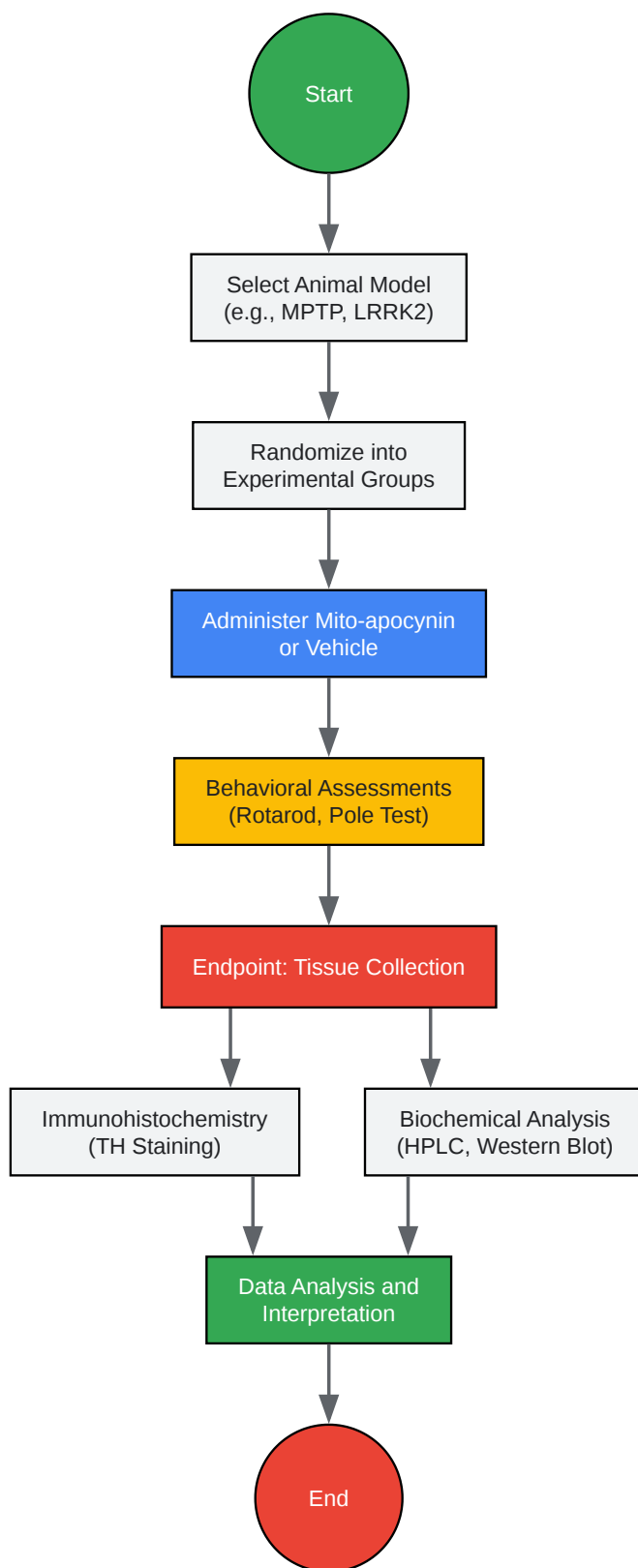
Procedure:

- Drug Preparation: Dissolve Mito-apocynin in a suitable vehicle (e.g., 10% ethanol in saline).
- Administration: Administer Mito-apocynin or vehicle via oral gavage three times a week for the duration of the study.
- Induction of Parkinson's-like Pathology (if applicable, e.g., MPTP model): Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) according to established protocols to induce dopaminergic neurodegeneration.
- Behavioral Testing: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and function at regular intervals.
- Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue.
 - Perform immunohistochemistry to quantify dopaminergic neuron survival in the substantia nigra.

- Measure levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
- Analyze markers of neuroinflammation and oxidative stress (e.g., Iba1 for microglia activation, 4-HNE for lipid peroxidation) in brain tissue homogenates by Western blotting or ELISA.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Mito-apocynin in a preclinical model of neurodegeneration.



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Caption: Preclinical evaluation workflow for Mito-apocynin.

This technical guide provides a foundational understanding of **Mito-apocynin (C11)** for research and development purposes. For more detailed information, researchers are encouraged to consult the primary scientific literature.

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